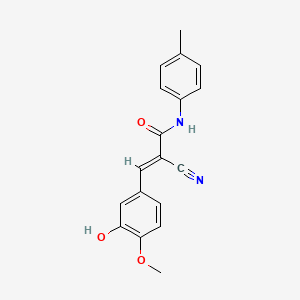![molecular formula C21H15Cl2NO3 B2737564 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide CAS No. 289504-09-2](/img/structure/B2737564.png)
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is a chemical compound with the molecular formula C15H11Cl2NO2 . It has an average mass of 308.159 Da and a mono-isotopic mass of 307.016693 Da .
Molecular Structure Analysis
In the title compound, the dihedral angle between the two benzene rings is 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .Chemical Reactions Analysis
“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is used as an intermediate in the synthesis of anxiety disorder active pharmaceutical ingredient lorazepam .Aplicaciones Científicas De Investigación
Structural Configurations and Molecular Interactions
Research on structurally related compounds, such as 5-chloro-2-methoxy-N-phenylbenzamide derivatives, has shown the importance of absolute configuration and the impact of substituents on molecular structure. Studies involving X-ray crystallography and NMR spectroscopy have elucidated the 3D configurations of these compounds, highlighting the planarity of certain derivatives and the effects of substituent modification on molecular geometry (Galal et al., 2018). Similarly, research on N-3-hydroxyphenyl-4-methoxybenzamide revealed the influence of intermolecular interactions on molecular geometry, showcasing how crystal packing and dimerization affect dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Potential Medicinal Applications
The structural and physicochemical properties of related benzamide derivatives have been linked to potential medicinal applications. For instance, the modulation of molecular configurations and the introduction of specific substituents have been suggested to enhance reactivity and interaction capabilities with surrounding molecules, which could be beneficial in developing new therapeutic agents (Galal et al., 2018). Further, the synthesis and evaluation of N-phenylbenzamide derivatives against various viral strains have identified compounds with promising antiviral activities at low micromolar concentrations, suggesting a potential avenue for the development of anti-EV 71 drugs (Ji et al., 2013).
Antioxidant Properties
The preparation and assessment of N-arylbenzamides with various substituents have shown that these compounds exhibit significant antioxidant capacities, potentially outperforming reference molecules like BHT in DPPH and FRAP assays. Computational analysis supported these findings, highlighting the positive effects of electron-donating groups on antioxidant properties and suggesting that protonated systems could offer enhanced antioxidative features (Perin et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO3/c1-27-15-9-6-13(7-10-15)21(26)24-19-11-8-14(22)12-17(19)20(25)16-4-2-3-5-18(16)23/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWUAABGXODDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
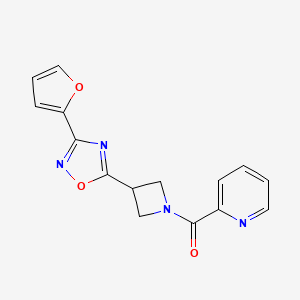
![2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2737483.png)
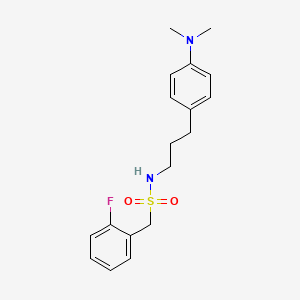

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2737490.png)


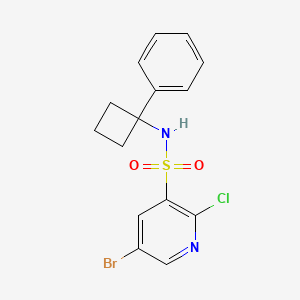
![(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2737496.png)
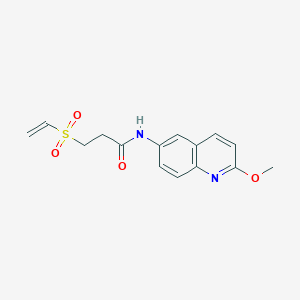
![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate](/img/structure/B2737500.png)
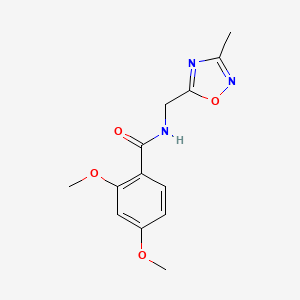
![[4-(But-2-en-1-yloxy)phenyl]boronic acid](/img/structure/B2737503.png)
